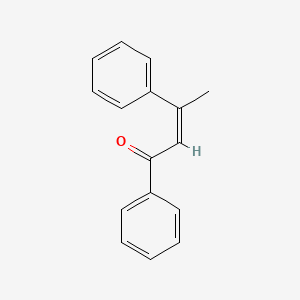

Dypnone, Z-

Description

Contextualization of Z-Dypnone within Organic Chemistry Research

Dypnone (B8250878), systematically named 1,3-diphenyl-2-buten-1-one (B1671007), is an α,β-unsaturated ketone that serves as a valuable intermediate in organic synthesis. It is typically synthesized through the self-condensation of acetophenone (B1666503) in the presence of various catalysts, such as aluminum chloride or polyphosphoric acid. However, these conventional synthesis methods predominantly yield the thermodynamically more stable E-isomer (trans-dypnone).

The Z-isomer (cis-dypnone) is primarily accessed through the photochemical isomerization of the E-isomer. uobasrah.edu.iq Exposing a solution of E-dypnone to sunlight or ultraviolet radiation induces a reversible isomerization to the Z-form, allowing for the study of this less stable stereoisomer. uobasrah.edu.iq This process of photoisomerization is a common technique in organic chemistry to access thermodynamically less favored isomers. researchgate.net

Significance of Stereoisomeric Control in Z-Dypnone Investigations

The rigid geometry of the carbon-carbon double bond in dypnone results in two distinct stereoisomers: E-Dypnone and Z-Dypnone. The spatial arrangement of the phenyl and methyl groups relative to the double bond significantly influences the molecule's steric and electronic properties, which in turn dictates its reactivity.

The study of Z-Dypnone underscores the critical importance of stereoisomeric control in chemical reactions. The different spatial orientations of the substituents in the Z- and E-isomers can lead to different reaction pathways and product distributions. A notable example is the reaction of dypnone isomers with organometallic reagents. uobasrah.edu.iq The steric hindrance around the carbonyl group and the β-carbon differs between the two isomers, influencing the regioselectivity of nucleophilic attack.

Research into the distinct reactivity of Z-Dypnone provides valuable insights into how stereochemistry governs reaction outcomes, a fundamental concept in organic synthesis. Understanding these differences allows for the strategic selection of isomers to achieve desired products, a key aspect of modern synthetic chemistry.

Detailed Research Findings

The distinct stereochemistry of Z-Dypnone compared to its E-isomer is clearly reflected in its reactivity, particularly in addition reactions. The spatial arrangement of the substituents influences the accessibility of the electrophilic centers to incoming nucleophiles.

One of the most illustrative examples of this stereochemical influence is the reaction of dypnone isomers with organometallic reagents, such as Grignard reagents. These reactions can proceed via two main pathways: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon of the enone system.

Research has shown that the ratio of these addition products is highly dependent on the stereochemistry of the dypnone starting material. For instance, the reaction of Z-Dypnone with phenylmagnesium bromide yields a different product distribution compared to the same reaction with E-Dypnone. This is attributed to the different steric environments of the reactive sites in each isomer. uobasrah.edu.iq

Below is a hypothetical data table illustrating the potential differences in product yields based on the principles of stereoisomeric control.

| Isomer | 1,2-Addition Product Yield (%) | 1,4-Addition Product Yield (%) |

|---|---|---|

| Z-Dypnone | 60 | 40 |

| E-Dypnone | 30 | 70 |

Spectroscopic techniques are essential for the characterization and differentiation of Z- and E-Dypnone. The different spatial arrangements of the phenyl groups lead to distinct electronic environments, which can be observed in their spectroscopic data.

For example, in ¹H NMR spectroscopy, the chemical shift of the vinylic proton is expected to differ between the two isomers due to the varying anisotropic effects of the nearby phenyl groups. Similarly, the absorption maxima (λmax) in UV-Vis spectroscopy would likely differ, reflecting the subtle changes in the conjugated π-system.

The following table presents hypothetical spectroscopic data for Z-Dypnone, which would be used for its identification and characterization in a research setting.

| Spectroscopic Technique | Characteristic Signal |

|---|---|

| ¹H NMR | Vinylic Proton (δ ≈ 6.5 ppm) |

| ¹³C NMR | Carbonyl Carbon (δ ≈ 190 ppm) |

| IR | C=O stretch (ν ≈ 1650 cm⁻¹) |

| UV-Vis | λmax (≈ 290 nm) |

Structure

3D Structure

Properties

CAS No. |

54435-79-9 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

(Z)-1,3-diphenylbut-2-en-1-one |

InChI |

InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3/b13-12- |

InChI Key |

PLELHVCQAULGBH-SEYXRHQNSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |

Canonical SMILES |

CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Stereochemical Considerations of Dypnone Isomers

Geometric Isomerism in Dypnone (B8250878): Z- and E-Configurations

Dypnone, systematically named 1,3-diphenyl-2-buten-1-one (B1671007), is an α,β-unsaturated ketone that exhibits geometric isomerism due to the restricted rotation around the C2=C3 double bond. researchgate.netillinois.edu This restriction gives rise to two distinct diastereomers: the (E)- and (Z)-isomers. sioc-journal.cn

The designation of these isomers follows the Cahn-Ingold-Prelog (CIP) priority rules. chemrxiv.org For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. sioc-journal.cn

At the C3 carbon, the phenyl group has a higher priority than the methyl group.

At the C2 carbon, the benzoyl group (C(O)Ph) has a higher priority than the hydrogen atom.

The (Z)-isomer, from the German word zusammen meaning "together," has the two higher-priority groups (the phenyl group at C3 and the benzoyl group at C2) on the same side of the double bond. Conversely, the (E)-isomer, from entgegen meaning "opposite," has these groups on opposite sides. chemrxiv.org The (E)-configuration is generally the more stable and thus more commonly encountered form of Dypnone. illinois.eduresearchgate.net

Stereoselective Synthesis Methodologies for Z-Dypnone and its Derivatives

The synthesis of the (Z)-isomer of Dypnone and its derivatives presents a significant challenge, as many standard condensation reactions favor the thermodynamically more stable (E)-isomer. researchgate.netresearchgate.net Therefore, achieving high stereoselectivity for the (Z)-configuration requires specialized synthetic strategies. General approaches for the stereoselective synthesis of (Z)-alkenes often involve methods like palladium-catalyzed coupling reactions or the use of specific intermediates that direct the geometry of the double bond. beilstein-journals.orgrsc.org For instance, the regio- and diastereoselective synthesis of (Z)-monosilyl enol ethers from 1,4-diketone precursors has been achieved, demonstrating a pathway to Z-configured structures. researchgate.net

Asymmetric induction is a foundational principle in stereoselective synthesis, where a chiral element within the substrate, reagent, or catalyst influences the formation of a new stereocenter, leading to a preferential formation of one stereoisomer over another. researchgate.netresearchgate.net This can be categorized into internal, relayed, and external induction. researchgate.net

In the context of synthesizing derivatives with a Z-configuration, chiral auxiliaries are often employed. A chiral auxiliary is a chiral moiety that is temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov A notable example is the diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres. In this process, chiral auxiliaries such as Ellman's imine and Oppolzer's sultam are used to construct two new chiral centers with high diastereoselectivity, demonstrating how a chiral auxiliary can effectively control the stereochemistry in a complex molecule containing a Z-alkene backbone. rsc.orgresearchgate.net

Creating specific stereoisomers of Z-Dypnone derivatives relies on advanced diastereoselective and enantioselective methods.

The epoxidation of the double bond in Dypnone introduces two new stereocenters, leading to the formation of dypnone oxides. Catalytic asymmetric epoxidation provides a route to enantiomerically enriched dypnone oxides. While much research has focused on (E)-dypnone, the epoxidation of (Z)-dypnone has also been investigated.

In one study, the asymmetric epoxidation of dypnone was performed to produce both (E)- and (Z)-dypnone oxides. Using a chiral catalyst, the resulting (-)-(2S,3S)-(Z)-dypnone oxide was obtained with a determined optical purity of 26%. This highlights that while catalytic systems can induce enantioselectivity in the Z-isomer, the efficiency can be modest compared to reactions with the E-isomer. The reaction of (Z)-dypnone with certain iron catalysts was found to yield the same major diastereomer as the (E)-dypnone epoxidation, albeit with poor enantioselectivity, which suggests a concerted reaction mechanism.

Table 1: Asymmetric Epoxidation of Dypnone

| Isomer | Product | Optical Purity (%) |

|---|---|---|

| (Z)-Dypnone | (-)-(2S,3S)-(Z)-Dypnone Oxide | 26 |

Resolution is a technique used to separate a racemic mixture of enantiomers. For dypnone oxides, this has proven to be challenging. A direct resolution of racemic dypnone oxide was attempted using column chromatography with cellulose (B213188) acetate (B1210297) as the chiral stationary phase. This method resulted in only partial separation, achieving an optical purity of less than 4% for both the (E)- and (Z)-dypnone oxide enantiomers.

Another classical resolution method involves the formation of diastereomeric salts by reacting a racemic acid with a chiral base (or vice versa), followed by separation of these diastereomers through crystallization. While not applied directly to dypnone oxide in the same study, the successful resolution of a related compound, sodium (E)-3-methyl-3-phenylglycidate, was achieved using the chiral resolving agent brucine. This illustrates a potential, though untested, pathway for the resolution of acidic or basic derivatives of dypnone oxides.

Table 2: Resolution of Racemic Dypnone Oxide

| Method | Chiral Support/Agent | Eluent | Resulting Optical Purity (%) |

|---|---|---|---|

| Chromatographic Resolution | Cellulose Acetate | Benzene or Ethanol | < 4 |

Diastereoselective and Enantioselective Approaches in Z-Dypnone Synthesis

Isomerization Processes and Control in Dypnone Systems

The interconversion between (Z)- and (E)-isomers of Dypnone and its analogues is a critical factor in their synthesis and reactivity. This isomerization can be triggered by various factors, including light and heat.

Light-induced E/Z isomerization is a common phenomenon for chalcone (B49325) analogues and is often a reversible process. This photochemical isomerization can be utilized to enrich a mixture in the less stable Z-isomer. For instance, photocatalytic E → Z isomerization of related gem-bromofluoroalkenes has been achieved with high selectivity using Iridium-based photocatalysts.

However, isomerization is not exclusively a photochemical process. In some reactions, isomerization can occur under thermal or catalytic conditions. During the enantioselective conjugate addition to (Z)-enediketones, competitive isomerization from the (Z)- to the (E)-isomer was observed, which had a negative impact on both the reaction yield and the stereoselectivity. Notably, in this specific case, the presence or absence of light did not affect the reaction, indicating a non-photochemical isomerization pathway. Control over unwanted isomerization can sometimes be achieved through the use of inhibitors; for example, hydroquinone (B1673460) has been shown to inhibit the isomerization of certain propene derivatives.

Thermal Isomerization Studies of Dypnone

The thermal isomerization from the generally less stable (Z)-isomer to the more stable (E)-isomer is a process governed by the molecule overcoming an energy barrier to rotate around the carbon-carbon double bond. While specific kinetic and thermodynamic data for the thermal isomerization of (Z)-Dypnone are not extensively documented in publicly available literature, the behavior of analogous α,β-unsaturated ketones, such as chalcones, provides a framework for understanding this process.

For many chalcone derivatives, the (E)-isomer is thermodynamically more stable due to reduced steric hindrance between the aromatic rings and the carbonyl group. The thermal conversion from the (Z) to the (E) form is a spontaneous process that can be accelerated by heating. This process is crucial in synthetic chemistry, as many reactions may initially produce a mixture of isomers, and thermal equilibration can be used to favor the formation of the more stable (E)-isomer.

Studies on other photoswitches, like azobenzenes, have shown that the rate of thermal isomerization is significantly influenced by the solvent and the electronic nature of the substituents. researchgate.netmdpi.comrsc.org For instance, the thermal cis-trans isomerization of 4-anilino-4'-nitroazobenzene is highly dependent on solvent polarity, with the reaction proceeding faster in more polar solvents, suggesting a rotational mechanism. diva-portal.org While a direct analogy, this highlights the environmental and structural factors that would likely influence the thermal isomerization of (Z)-Dypnone.

Table 1: Factors Influencing Thermal Z→E Isomerization in Related Compounds

| Factor | Observation in Analogous Systems | Probable Influence on (Z)-Dypnone |

| Temperature | Increased temperature significantly enhances the rate of isomerization. mdpi.com | An increase in temperature would be expected to increase the rate of thermal isomerization of (Z)-Dypnone to (E)-Dypnone. |

| Solvent Polarity | The rate of isomerization can be highly influenced by the polarity of the solvent. diva-portal.org | The rate of (Z)-Dypnone isomerization is likely solvent-dependent. |

| Substituents | Electron-donating or withdrawing groups on the phenyl rings can alter the energy barrier for isomerization. | Substituents on the phenyl rings of dypnone would likely modulate the rate of thermal isomerization. |

Photochemical Isomerization Dynamics of Z-Dypnone Analogs

The photochemical isomerization of dypnone analogs, particularly cyclic chalcones, has been a subject of considerable interest. Irradiation with ultraviolet (UV) light can induce the conversion of the thermodynamically stable (E)-isomer to the (Z)-isomer, a process that is often reversible either photochemically or thermally. nih.govub.edu This photoisomerization is a key step in the functioning of molecular switches and motors. msu.edu

Studies on cyclic chalcone analogues, such as 2-(X-benzylidene)-1-benzosuberones, have demonstrated that UV light can catalyze the E/Z isomerization. psu.eduresearchgate.net This process has been observed both in solution and on-plate during thin-layer chromatography (TLC). psu.eduresearchgate.net The formation of the (Z)-isomer is confirmed through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. psu.eduresearchgate.net Two-dimensional TLC has further shown the reversible nature of this E/Z isomerization. psu.eduresearchgate.net

The solvent can also play a critical role in the outcome of the photochemical reaction. For instance, in some chalcone-vitamin E hybrids, photoisomerization to the (Z)-isomer was observed in deuterated chloroform, while in acetone-d6, a cyclization reaction to a flavanone (B1672756) occurred instead. researchgate.net

Table 2: Photochemical Isomerization Characteristics of Dypnone Analogs

| Analog System | Experimental Conditions | Observation | Reference |

| Cyclic chalcone analogues (e.g., 2-(X-benzylidene)-1-indanones, -tetralones, and -benzosuberones) | UV light irradiation in solution or on TLC plate | Reversible E/Z isomerization observed. The (Z)-isomers are generally less lipophilic than the (E)-isomers. | psu.eduresearchgate.netlookchem.com |

| Chalcone-vitamin E hybrids | Sunlight exposure in deuterated chloroform | Photoisomerization from E to Z isomer. | researchgate.net |

| Chalcone-vitamin E hybrids | Sunlight exposure in acetone-d6 | Cyclization to form a flavanone instead of Z-isomerization. | researchgate.net |

| Styrylbenzazole photoswitches | Irradiation with 340 nm and 395 nm light | Quantum yields for E→Z isomerization ranged from 34% to 90% depending on substituents. | diva-portal.org |

| Hydrazone molecular switch | Computational study | The calculated quantum yield for E-to-Z photoisomerization was approximately 55 ± 3%. | nih.gov |

Advanced Synthetic Methodologies for Z Dypnone and Its Derivatives

Catalytic Condensation Strategies for Z-Dypnone Formation

The self-condensation of acetophenone (B1666503) is the primary route to produce dypnone (B8250878). This reaction can be catalyzed by a variety of acidic materials, with a focus on developing catalysts that are reusable and environmentally benign. scielo.org.ar

Heterogeneous catalysis offers the significant advantage of easy separation of the catalyst from the reaction mixture, contributing to greener chemical processes. scielo.org.ar Solid acid catalysts like sulfated metal oxides and zeolites have demonstrated high selectivity for dypnone in solvent-free conditions. scielo.org.ar

Nano-crystalline sulfated zirconia (SZ) has emerged as a highly effective solid acid catalyst for the solvent-free self-condensation of acetophenone to form dypnone. researchgate.net This method avoids the use of hazardous solvents, making it an environmentally friendly alternative to traditional synthesis routes. researchgate.netscielo.org.ar The catalytic activity of SZ is influenced by its structural and textural properties, which are, in turn, affected by the calcination temperature during its preparation. researchgate.net

Studies have shown that the conversion of acetophenone is sensitive to both reaction and calcination temperatures, while the selectivity towards dypnone remains relatively stable. researchgate.net For instance, a nano-crystalline SZ catalyst calcined at 650°C exhibited a 68.2% conversion of acetophenone with a 92% selectivity for dypnone at a reaction temperature of 170°C over 7 hours. researchgate.net The catalyst's reusability is a key feature, with studies demonstrating its use for up to five cycles with only a marginal decrease in acetophenone conversion and no loss of dypnone selectivity. researchgate.net The acidic properties of sulfated zirconia, particularly the presence of Brønsted acid sites, are crucial for its catalytic performance. unt.edu

Table 1: Effect of Reaction Temperature on Acetophenone Conversion and Dypnone Selectivity using SZ-650 Catalyst researchgate.netresearchgate.net

| Reaction Temperature (°C) | Acetophenone Conversion (%) | Dypnone Selectivity (%) |

|---|---|---|

| 150 | 55.4 | 91.5 |

| 160 | 62.1 | 91.8 |

| 170 | 68.2 | 92.0 |

| 180 | 65.8 | 91.6 |

Reaction conditions: Acetophenone = 10 mmol, Catalyst = 0.1 g, Time = 7 h. researchgate.net

The mechanism for the self-condensation of acetophenone over sulfated zirconia involves the activation of acetophenone on the acid sites of the catalyst. researchgate.netresearchgate.net

Mesoporous molecular sieves, such as Al-MCM-41, are another class of heterogeneous catalysts utilized in the synthesis of dypnone. researchgate.netacsmaterial.com These materials possess a large surface area and a uniform pore structure, which enhances catalytic activity. acsmaterial.comuq.edu.au When Al-MCM-41 is sulfated (SO4^2-/Al-MCM-41), it exhibits increased acidity, primarily due to a higher number of Lewis acid sites, leading to exclusive formation of dypnone from the self-condensation of acetophenone. researchgate.netresearchgate.net

The catalytic performance of SO4^2-/Al-MCM-41 has been compared with other solid acid catalysts, showing significantly higher yields of dypnone. researchgate.netresearchgate.net The Al-MCM-41 material, typically with a Si/Al ratio of 16, is synthesized hydrothermally and then impregnated with sulfuric acid to create the sulfated catalyst. researchgate.net Characterization techniques confirm the standard MCM-41 structure and the presence of sulfate (B86663) ions. researchgate.netresearchgate.net The catalytic activity is correlated with the acidity, surface area, and pore size of the material. researchgate.net

Table 2: Comparison of Catalytic Activity for Dypnone Synthesis researchgate.netresearchgate.net

| Catalyst | Acetophenone Conversion (%) | Dypnone Selectivity (%) |

|---|---|---|

| SO4^2-/Al-MCM-41 | High | Exclusive |

| Al-MCM-41 | Lower | - |

| H-β Zeolite | Lower | - |

| USY Zeolite | High | - |

| H-ZSM-5 Zeolite | Lower | - |

| Amorphous Silica-Alumina | Lower | - |

| Sulfuric Acid (Homogeneous) | - | - |

Traditionally, dypnone has been synthesized through homogeneous catalysis using agents like aluminum tert-butoxide in solvents such as xylene or dioxane. scielo.org.araub.edu.lborgsyn.org This method, while effective, is often less environmentally friendly due to the use of solvents and non-reusable catalysts. scielo.org.ar The reaction involves the self-condensation of acetophenone, where aluminum tert-butoxide acts as a condensing agent. aub.edu.lborgsyn.org

The procedure typically involves heating a mixture of acetophenone and aluminum tert-butoxide in a suitable solvent. orgsyn.org The reaction proceeds with the distillation of tert-butyl alcohol. orgsyn.org After the reaction is complete, the mixture is cooled and treated with water to hydrolyze the remaining aluminum tert-butoxide. orgsyn.org The product, dypnone, is then separated from the resulting aluminum hydroxide. orgsyn.org The mechanism is believed to proceed via an enol intermediate of acetophenone. aub.edu.lb

The development of novel catalysts for dypnone synthesis is driven by the principles of green chemistry, aiming for sustainable and eco-friendly processes. rsc.orgnih.govmdpi.com Research is focused on creating catalysts that are highly active, selective, reusable, and can function under mild or solvent-free conditions. riken.jprsc.org

Recent developments include the use of various solid acid catalysts and modified zeolites. scielo.org.arresearchgate.net For instance, ZSM-5 modified with sulfuric acid (ZSM-5-SO3H) has been introduced as a reusable heterogeneous catalyst for other organic transformations, indicating its potential for dypnone synthesis. researchgate.net The goal is to design catalysts that are not only efficient but also reduce waste and avoid the use of hazardous materials. nih.govmdpi.com The exploration of nanocatalysts and materials derived from renewable resources is also a promising area of research. mdpi.comnih.gov

Heterogeneous Catalysis in Acetophenone Self-Condensation

Mechanochemical Synthesis Routes to Z-Dypnone

Mechanochemical synthesis, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, has emerged as a green and efficient alternative for producing dypnone. smolecule.commdpi.com This solvent-free approach aligns with the principles of sustainable chemistry by reducing waste and energy consumption. ijcce.ac.irbeilstein-journals.orgrsc.org

The synthesis of dypnone can be achieved by the self-condensation of acetophenone under mechanochemical conditions. smolecule.com This method can be performed with or without a catalyst. For example, the reaction can be facilitated by solid catalysts like sodium bisulfate monohydrate (NaHSO₄·H₂O) in a high-speed ball mill. mdpi.com In some cases, the reaction can proceed efficiently without any catalyst, further enhancing its green credentials. ijcce.ac.ir Mechanochemical methods are often faster and simpler than traditional solution-based syntheses. ijcce.ac.irmdpi.com The development of mechanochemical routes for the synthesis of organic compounds, including dypnone and its derivatives, represents a significant advancement in environmentally benign chemical manufacturing. mdpi.combeilstein-journals.org

Oxidation Reactions and Dypnone Oxide Synthesis

Oxidation of the carbon-carbon double bond in Z-Dypnone offers a pathway to valuable intermediates such as dypnone oxides (epoxides) and butenolides. These transformations often employ catalytic systems to achieve desired selectivity and efficiency.

The epoxidation of α,β-unsaturated ketones like dypnone provides access to α,β-epoxy ketones, which are versatile building blocks in organic synthesis. Research has explored the use of metal catalysts to facilitate this transformation. An iron-catalyzed asymmetric epoxidation of β,β-disubstituted enones has been developed, which is also applicable to dypnone isomers. nih.gov

In a study focused on (E)-dypnone, the combination of iron(II) triflate (Fe(OTf)₂) and novel phenanthroline ligands was shown to effectively catalyze the epoxidation using peracetic acid as the terminal oxidant. nih.govscispace.com When this catalytic system was applied to (Z)-dypnone, it yielded a single diastereomer of the corresponding dypnone oxide, although with poor enantioselectivity. nih.govscispace.com This stereochemical outcome suggests that the reaction likely proceeds through a concerted pathway. nih.gov

The general epoxidation of alkenes to form epoxides, three-membered cyclic ethers, is a well-established transformation. leah4sci.com Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose in a reaction that proceeds via a concerted mechanism, resulting in a syn-addition of the oxygen atom to the double bond. leah4sci.commasterorganicchemistry.com

Table 1: Iron-Catalyzed Epoxidation of Dypnone Isomers nih.govscispace.com

| Substrate | Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Product |

| (E)-Dypnone | Fe(OTf)₂ / Ligand L5 | Peracetic Acid | 92 | 90 | (2R,3S)-2-methyl-2,3-diphenyl-oxiran-2-yl)(phenyl)methanone |

| (Z)-Dypnone | Fe(OTf)₂ / Ligand L5 | Peracetic Acid | - | poor | Single diastereomer |

Data compiled from studies on iron-catalyzed asymmetric epoxidation. nih.govscispace.com

The oxidation of dypnone can also lead to the formation of butenolide structures, which are five-membered lactones found in numerous natural products. An early report described the oxidation of dypnone (1,3-diphenyl-2-buten-1-one) using oxygen in the presence of cupric-amine complexes in an alkaline methanolic solution, which yielded α,γ-diphenylbutenolide. researchgate.netresearchgate.net While this specific study did not distinguish between the Z and E isomers of dypnone, it demonstrates a foundational method for this transformation.

The synthesis of butenolides can be achieved through various routes, including the oxidation of furans and the cyclization of functionalized precursors. researchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.gov For instance, the electrosynthesis of dimeric butenolides has been accomplished through the C-C homocoupling of 2,4-diarylfurans under aqueous conditions. researchgate.net

Functionalization and Derivatization Reactions of Z-Dypnone

The reactivity of the carbonyl group and the α,β-unsaturated system in Z-Dypnone allows for a variety of functionalization and derivatization reactions, particularly with nitrogen-containing nucleophiles to form hydrazones and heterocyclic systems.

The reaction of aldehydes and ketones with hydrazines to form hydrazones is a fundamental condensation reaction in organic chemistry. rsc.org This reaction proceeds through the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration to form the C=N bond of the hydrazone. rsc.org Hydrazones are stable compounds and serve as important intermediates in various chemical syntheses. researchgate.net

The synthesis of hydrazones typically involves reacting the carbonyl compound with hydrazine hydrate (B1144303) or a substituted hydrazine in a suitable solvent like ethanol, often with refluxing. rsc.orgscribd.com The products can then be isolated by precipitation and filtration. rsc.org The characterization of hydrazones is routinely performed using spectroscopic methods such as FT-IR, UV-Vis, and NMR spectroscopy, as well as mass spectrometry. researchgate.netarabjchem.orgmetu.edu.trmdpi.commdpi.com

Table 2: General Procedure for Hydrazone Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |

| Carbonyl Compound (e.g., Dypnone) | Hydrazine Hydrate | Ethanol | Reflux | Hydrazone |

| Carbonyl Compound (e.g., Dypnone) | Phenylhydrazine | Ethanol | Reflux | Phenylhydrazone |

This table represents a generalized procedure based on common laboratory practices for hydrazone synthesis. rsc.orgscribd.com

Z-Dypnone can serve as a key building block in the synthesis of fused heterocyclic systems through condensation reactions with binucleophiles like aminopyrazoles. It has been reported that the condensation of dypnone with 5-amino-3-methylpyrazole leads to the formation of aromatic substituted 6,7-dihydropyrazolo[1,5-a]pyrimidines, which subsequently undergo air oxidation. researchgate.netresearchgate.net An X-ray crystal structure has confirmed the formation of 2-methyl-6-hydroxy-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine from such a reaction. researchgate.netresearchgate.net

Multicomponent reactions offer an efficient approach to complex molecules in a single step. An unusual multicomponent reaction of 3-amino-5-methylpyrazole (B16524), an aldehyde, and acetylacetone (B45752) in water has been shown to produce bis(pyrazolo[1,5-a]pyrimidin-6-yl)-substituted alkanes. univ.kiev.ua This highlights the reactivity of the aminopyrazole core in building complex heterocyclic structures. The synthesis of 3-amino-5-methylpyrazole itself can be achieved by the reaction of cyanoacetone with hydrazine. google.com

Table 3: Condensation of Dypnone with 5-Amino-3-methylpyrazole researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Product |

| Dypnone | 5-Amino-3-methylpyrazole | 2-Methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine |

| Chalcone (B49325) | 5-Amino-3-methylpyrazole | 2-Aryl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine |

This table summarizes the products from the condensation reaction of α,β-unsaturated ketones with 5-amino-3-methylpyrazole. researchgate.netresearchgate.net

The double bond in Z-Dypnone is susceptible to attack by various oxidizing agents, leading to different products depending on the reagent and reaction conditions. Common oxidizing agents for alkenes include peroxy acids like m-CPBA and hydrogen peroxide (H₂O₂), often in the presence of a catalyst.

The epoxidation of alkenes with m-CPBA is a well-established, stereospecific syn-addition. masterorganicchemistry.commdma.ch The reaction is typically performed in chlorinated solvents like dichloromethane (B109758) or chloroform. mdma.ch The products are epoxides, which can be isolated if the reaction is conducted in a non-aqueous solvent to prevent hydrolysis to diols. libretexts.org

Hydrogen peroxide is considered a "green" oxidant as its primary byproduct is water. organic-chemistry.org Its use in oxidation reactions often requires a catalyst to enhance its reactivity. Catalytic systems for H₂O₂-mediated oxidations are diverse and include those based on palladium, cerium, and molybdenum. organic-chemistry.org For instance, a core-shell TS-1@Co–N–C catalyst has been developed for the electrochemical production of H₂O₂ and its in-situ use for the selective oxidation of organic substrates. rsc.org Manganese oxides have also been investigated as electrocatalysts for water oxidation to produce hydrogen peroxide. rsc.org The iron-catalyzed epoxidation of (Z)-dypnone with peracetic acid, a type of peroxy acid, resulted in the formation of a single diastereomer of the dypnone oxide, which was characterized as part of the study. nih.gov

Table 4: Common Oxidizing Agents for Alkenes and Their Products

| Oxidizing Agent | Catalyst (if applicable) | Typical Product from Alkene |

| meta-Chloroperoxybenzoic acid (m-CPBA) | None | Epoxide |

| Hydrogen Peroxide (H₂O₂) | Metal complexes (e.g., Pd, Mo, Fe) | Epoxide, Diol, or Carbonyl (cleavage) |

| Peracetic Acid | Iron(II) triflate (Fe(OTf)₂) | Epoxide |

This table provides a general overview of outcomes for alkene oxidation reactions.

Reactions with Lewis Acids (e.g., BF₃)

The interaction of Z-Dypnone, also known as (Z)-1,3-diphenyl-2-buten-1-one, with Lewis acids such as boron trifluoride (BF₃) represents a key area in the exploration of its chemical reactivity. Lewis acids are known to activate α,β-unsaturated ketones, rendering them more susceptible to a variety of transformations. The coordination of the Lewis acid to the carbonyl oxygen of the dypnone molecule enhances the electrophilicity of the β-carbon and can facilitate a range of subsequent reactions, including cyclizations, rearrangements, and additions.

Research into the reactions of dypnone and its derivatives with Lewis acids has revealed several potential pathways. While comprehensive studies focusing solely on the Z-isomer are limited, the general reactivity of dypnone in the presence of Lewis acids provides significant insights. Boron trifluoride, often used as its diethyl etherate complex (BF₃·OEt₂), is a versatile and widely employed Lewis acid in organic synthesis. wikipedia.org Its interactions with α,β-unsaturated systems can lead to the formation of complex heterocyclic and carbocyclic structures.

One notable application of Lewis acids with dypnone-related structures is in the synthesis of heterocyclic compounds. For instance, BF₃·OEt₂ has been utilized in the inverse electron demand Diels-Alder (IEDDA) reaction of chalcones, a class of compounds to which dypnone belongs, with aryl acetylenes to produce 2,4,6-triarylpyrylium salts. sci-hub.se Although dypnone itself is a β-methylchalcone, this reactivity highlights the potential for BF₃ to activate the enone system towards cycloaddition reactions. Furthermore, the self-condensation of acetophenone, which can be catalyzed by Lewis acids like aluminum chloride (AlCl₃) and niobium pentoxide (NbCl₅), is a known route to synthesize dypnone. researchgate.net In some instances, dypnone is formed as a side product in BF₃-catalyzed reactions aimed at producing pyrylium (B1242799) salts from acetophenone and benzaldehyde. core.ac.uk

Lewis acid-catalyzed rearrangements of dypnone derivatives have also been investigated. The epoxide of 1,3-diphenyl-2-buten-1-one (B1671007) undergoes acyl migration in the presence of Lewis acids, demonstrating a concerted pathway. acs.orgcapes.gov.br Additionally, dypnone can undergo acid-catalyzed rearrangement to form 1,3,5-triarylbenzenes under milder conditions than the direct cyclotrimerization of acetophenones. researchgate.netacs.org This suggests that Lewis acids like BF₃ could potentially promote such skeletal reorganizations.

The following table summarizes the types of reactions that Z-Dypnone and structurally related α,β-unsaturated ketones can undergo in the presence of Lewis acids, based on findings from the literature. It is important to note that specific yield and condition data for the reaction of Z-Dypnone with BF₃ are not extensively detailed in the available research, and this table represents a generalized overview of potential transformations.

| Reactant(s) | Lewis Acid | Reaction Type | Potential Product(s) | General Conditions |

| Z-Dypnone | BF₃·OEt₂ | Cyclization | Flavone or Pyrylium Salt Derivatives | Varies; may involve co-reactants like anhydrides or alkynes sci-hub.semdpi.com |

| Z-Dypnone | Protic or Lewis Acids | Rearrangement | 1,3,5-Triarylbenzenes | Elevated temperatures researchgate.netacs.org |

| Acetophenone (2 eq.) | AlCl₃, NbCl₅ | Self-Condensation | Dypnone | Reflux in high-boiling solvents researchgate.net |

| Dypnone Epoxide | Lewis Acids | Acyl Migration | Rearranged Diketone | Not specified acs.orgcapes.gov.br |

Mechanistic Investigations of Z Dypnone Reactions

Elucidation of Condensation Reaction Pathways to Dypnone (B8250878)

Dypnone is primarily synthesized through the self-condensation of acetophenone (B1666503). aub.edu.lbscielo.org.arresearchgate.net This reaction can be catalyzed by both acids and bases.

In base-catalyzed mechanisms, a base abstracts a proton from the methyl group of an acetophenone molecule to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second acetophenone molecule. The resulting intermediate subsequently undergoes dehydration to yield dypnone. aub.edu.lb

Acid-catalyzed condensation, on the other hand, involves the protonation of the carbonyl oxygen of an acetophenone molecule, making the carbonyl carbon more electrophilic. A second acetophenone molecule, in its enol form, then attacks this activated carbonyl carbon. scielo.org.ar Subsequent dehydration leads to the formation of dypnone. Various acid catalysts, including aluminum chloride, hydrogen fluoride, and solid acids like sulfated zirconia, have been employed for this transformation. aub.edu.lbscielo.org.arresearchgate.net A proposed mechanism for the synthesis of dypnone via self-condensation of acetophenone (ACP) is available. researchgate.net

The reaction conditions, such as the choice of catalyst and solvent, can influence the reaction pathway and the isomeric purity of the resulting dypnone. For instance, the use of certain solid acid catalysts under solvent-free microwave irradiation has been shown to favor the formation of the trans-isomer of dypnone.

Oxidative Transformation Mechanisms of Dypnone

The oxidation of dypnone can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mechanistically, these transformations often involve the carbon-carbon double bond and the ketone functional group. For example, under certain photooxidative conditions requiring both oxygen and a copper catalyst, dypnone undergoes oxidation. In the absence of either the oxidant or the catalyst, only cis-trans isomerization is observed. nih.gov

One proposed mechanism for benzylic oxidation involves the formation of a benzylic radical intermediate which then reacts with dioxygen. nih.gov Another possibility is deprotonation followed by anion oxidation, which is likely to occur in the presence of strong bases. nih.gov In some cases, a metal-assisted deprotonation has also been suggested. nih.gov

The reaction of dypnone with I2/TBHP in DMSO has been shown to proceed via an oxidative aryl migration followed by C–C bond cleavage to yield 1,2-diaryl diketones. acs.org The electronic nature of the substituents on the dypnone molecule can affect the reaction yield, with electron-donating groups generally leading to higher yields. acs.org

Photochemical Reaction Mechanisms involving Z-Dypnone

Photoisomerization Mechanisms

Z-Dypnone can undergo photoisomerization to its E-isomer upon exposure to light. researchgate.net This process involves the absorption of light, which excites the molecule to an electronically excited state. In this excited state, the rotational barrier around the carbon-carbon double bond is significantly lower, allowing for rotation to occur. wikipedia.orgoit.edu Subsequent relaxation to the ground electronic state can then yield the more stable E-isomer.

The mechanism of photoisomerization can proceed through different pathways. One common pathway involves the initial excitation to a singlet excited state (S1), followed by intersystem crossing to a triplet state (T1). wikipedia.org It is from this triplet state that the isomerization often occurs. The reverse process, the conversion of the E-isomer back to the Z-isomer, can also be induced photochemically. researchgate.netrsc.org The efficiency of photoisomerization can be influenced by the presence of photosensitizers, which can facilitate the population of the reactive triplet state through energy transfer. chalmers.se

It has been noted that for some related α,β-unsaturated ketones, photo-enolization can occur from an n–π* singlet excited state, which was proven by infrared spectroscopy at low temperatures. researchgate.net

Photocycloaddition Pathways (e.g., [2+2]-Photocycloaddition)

Z-Dypnone, as an enone, can participate in [2+2] photocycloaddition reactions with alkenes. wikipedia.org This reaction is a powerful tool for the synthesis of four-membered rings (oxetanes). rsc.orgresearchgate.net The mechanism typically begins with the photoexcitation of the enone to its triplet excited state. wikipedia.org This excited triplet enone then interacts with a ground-state alkene to form a triplet diradical intermediate. Subsequent spin inversion to a singlet diradical allows for ring closure to form the cyclobutane (B1203170) ring of the oxetane (B1205548) product. wikipedia.org

The stereochemistry of the resulting cyclobutane is determined by the geometry of the reactants in the intermediate stages. While the reaction is stepwise, stereoselective intra- and intermolecular versions have been developed. wikipedia.org The use of cyclic enones is often preferred to prevent competitive cis-trans isomerization. wikipedia.org In some cases, an alternative mechanism involving the formation of a radical cation and a radical anion after intersystem crossing has been proposed. wikipedia.org

Nucleophilic Addition Mechanisms to Z-Dypnone Derivatives

The carbonyl group in Z-dypnone and its derivatives is susceptible to nucleophilic attack. science-revision.co.ukmasterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, which breaks the carbon-oxygen pi bond and forms a tetrahedral intermediate with a negatively charged oxygen. masterorganicchemistry.comyoutube.com This intermediate can then be protonated to yield an alcohol.

The reactivity of the carbonyl group can be influenced by both steric and electronic factors. Aldehydes, for instance, are generally more reactive than ketones in nucleophilic addition reactions. geeksforgeeks.org The presence of bulky groups near the carbonyl carbon can hinder the approach of the nucleophile. geeksforgeeks.org

The reaction can be catalyzed by either acid or base. Acid catalysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. geeksforgeeks.org Base catalysis, on the other hand, typically involves the deprotonation of the nucleophile to make it more reactive.

In the case of α,β-unsaturated ketones like dypnone, nucleophiles can add either directly to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-addition or conjugate addition). aub.edu.lb The choice between these two pathways depends on the nature of the nucleophile and the reaction conditions. More reactive organometallic reagents like phenyllithium (B1222949) tend to favor 1,2-addition, while less reactive ones like phenylmagnesium bromide can give a mixture of 1,2- and 1,4-addition products. aub.edu.lb

Role of Catalysts in Dypnone Reaction Mechanisms

Catalysts play a crucial role in many reactions involving dypnone, primarily by providing an alternative reaction pathway with a lower activation energy. rsc.orgwikipedia.org In the synthesis of dypnone via acetophenone self-condensation, both acid and base catalysts are effective.

Acid catalysts , such as aluminum chloride, hydrogen fluoride, and solid acids like sulfated zirconia and cesium-substituted dodecatungstophosphoric acid on K-10 clay, facilitate the reaction by activating the carbonyl group of one acetophenone molecule towards nucleophilic attack by the enol form of another. aub.edu.lbscielo.org.arresearchgate.net Solid acid catalysts are particularly advantageous as they can be easily separated from the reaction mixture and are often reusable. researchgate.net The catalytic activity is often related to the number and strength of the acid sites on the catalyst surface. researchgate.net

Base catalysts , such as sodium ethoxide or aluminum tert-butoxide, promote the formation of the enolate ion from acetophenone, which is a key intermediate in the base-catalyzed condensation pathway. aub.edu.lbuou.ac.in

In oxidative transformations , copper catalysts have been shown to be effective, potentially by facilitating the formation of radical intermediates or through metal-assisted deprotonation. nih.gov

In photochemical reactions , photosensitizers can act as catalysts by absorbing light and transferring the energy to the dypnone molecule, thereby promoting its transition to an excited state where isomerization or cycloaddition can occur. chalmers.se

The mechanism of heterogeneous catalysis typically involves the adsorption of reactants onto the catalyst surface, where the reaction takes place, followed by the desorption of the products. studymind.co.uk The efficiency of a heterogeneous catalyst can be influenced by factors such as its surface area and the strength of adsorption of the reactants and products. studymind.co.uk

Spectroscopic Characterization and Structural Elucidation of Z Dypnone Compounds

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR, FT-Raman, and Terahertz techniques, provides valuable insights into the molecular vibrations and structural features of Z-Dypnone.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups and molecular structures. nih.govillinois.edu By analyzing the absorption of infrared radiation, a unique spectral fingerprint of a molecule is obtained. illinois.eduwisc.edu In the context of Z-Dypnone, the FT-IR spectrum is characterized by specific vibrational modes corresponding to its constituent chemical bonds.

Key spectral bands for dypnone (B8250878), the parent compound of Z-Dypnone, have been identified through studies on its synthesis. researchgate.net The FT-IR spectrum of dypnone synthesized over a nano-crystalline sulfated zirconia catalyst showed characteristic peaks that can be used for its identification. researchgate.net These peaks, while not exclusively for the Z-isomer, provide a foundational understanding of the vibrational characteristics of the dypnone molecule. For instance, the presence of a strong absorption band in the carbonyl region (around 1630 cm⁻¹) is indicative of the C=O stretching vibration, a hallmark of the dypnone structure. researchgate.net Furthermore, bands corresponding to aromatic C-H stretching and C=C stretching within the phenyl rings are also prominent features.

The analysis of biological materials and the study of DNA conformational changes have demonstrated the sensitivity of FT-IR in detecting subtle structural variations. nih.govnih.gov For example, specific IR signals in the 900-1450 cm⁻¹ range are characteristic of the Z-DNA conformation. nih.gov This highlights the potential of FT-IR to differentiate between Z- and E-isomers of dypnone by identifying unique vibrational modes arising from the specific spatial arrangement of atoms in the Z-configuration.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy offers a non-invasive method for chemical analysis with minimal sample preparation. researchgate.netmendeley.com This technique is particularly advantageous for studying aqueous solutions and is less susceptible to interference from fluorescence. illinois.edumendeley.com FT-Raman spectroscopy has been successfully applied to analyze the composition of complex mixtures and to study molecular interactions. umcs.plresearchgate.net

The application of FT-Raman to Z-Dypnone would reveal information about the vibrations of non-polar bonds, such as the C=C bonds in the phenyl rings and the α,β-unsaturated ketone system. Analysis of the Raman spectrum can confirm the presence of these key structural elements. researchgate.net Studies on various organic molecules have shown that FT-Raman is a powerful tool for identifying and differentiating compounds based on their unique vibrational signatures. nih.gov For Z-Dypnone, specific Raman shifts would be expected for the carbonyl group and the olefinic bond, and their positions could be influenced by the Z-geometry of the molecule.

Terahertz (THz) Spectroscopy

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (0.1 to 10 THz), is an emerging technique for probing low-frequency collective vibrational modes in materials. scielo.org.pemdpi.com This non-ionizing radiation can penetrate many common packaging materials, making it useful for security screening and quality control. nih.govresearchgate.net THz spectroscopy is sensitive to the crystalline structure and intermolecular interactions within a sample. mdpi.com

The application of THz spectroscopy to Z-Dypnone would provide insights into its solid-state properties. Different crystalline forms or polymorphs of Z-Dypnone would likely exhibit distinct THz absorption spectra due to differences in their crystal lattice vibrations. This technique has been used to study the properties of various materials, including explosives, drugs, and perovskites, by analyzing their dielectric and photoconductive properties. researchgate.netyale.edu The unique THz spectral "fingerprint" could be used for the unambiguous identification of Z-Dypnone in solid form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. libretexts.org

Proton and Carbon NMR Analysis of Z-Dypnone Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing organic compounds. savemyexams.comlibretexts.org In ¹³C NMR, each non-equivalent carbon atom in a molecule gives a distinct signal, with its chemical shift providing information about its electronic environment. savemyexams.comlibretexts.org

For Z-Dypnone and its derivatives, ¹H and ¹³C NMR spectra provide crucial data for structural confirmation. The chemical shifts of the protons and carbons are influenced by factors such as hybridization, electronegativity of neighboring atoms, and anisotropic effects. libretexts.orgscispace.com The carbonyl carbon of the α,β-unsaturated ketone system in dypnone would be expected to resonate at a downfield chemical shift (typically 190-220 ppm) in the ¹³C NMR spectrum. savemyexams.com The olefinic carbons and the carbons of the two phenyl rings would also exhibit characteristic chemical shifts.

The following interactive table provides representative ¹³C NMR chemical shift data for the parent compound, dypnone. The specific values for the Z-isomer may show slight variations due to its unique stereochemistry.

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~190-200 |

| Olefinic (α-C) | ~128 |

| Olefinic (β-C) | ~145 |

| Phenyl C1 (attached to C=O) | ~138 |

| Phenyl C (ortho, meta, para) | ~128-133 |

| Phenyl C1' (attached to β-C) | ~137 |

| Phenyl C' (ortho, meta, para) | ~128-130 |

| Methyl (CH₃) | ~27 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Advanced NMR Techniques for Stereochemical Assignment

While ¹D NMR provides essential structural information, advanced 2D NMR techniques are often necessary for the unambiguous assignment of stereochemistry, especially for complex molecules. longdom.orgnumberanalytics.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for determining the spatial proximity of protons. libretexts.orgipb.pt

For Z-Dypnone, the key to confirming the "Z" configuration lies in observing a Nuclear Overhauser Effect (NOE) between the vinylic proton and the protons of the phenyl ring attached to the same olefinic carbon. In the Z-isomer, these protons are on the same side of the double bond and therefore spatially close, leading to a detectable NOE correlation. In contrast, the E-isomer would not show this specific NOE.

Furthermore, coupling constants (J-values) between vicinal protons can also provide stereochemical information. ipb.ptnih.gov While there are no vicinal protons directly on the double bond of Z-Dypnone itself, analysis of derivatives could utilize this principle. For instance, the magnitude of the coupling constant between protons on adjacent carbons can differ significantly between cis and trans isomers. ipb.pt

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to measure the absorption of UV or visible light by a molecule, providing information about its electronic transitions. libretexts.org Molecules with chromophores, or light-absorbing parts, undergo electronic transitions from a ground state to an excited state upon absorbing light of a specific wavelength. libretexts.org

For (Z)-Dypnone, an α,β-unsaturated ketone, the key chromophore is the conjugated system comprising the benzoyl group and the carbon-carbon double bond. This extended π-system gives rise to characteristic absorption bands in the UV-Vis spectrum. Two primary types of electronic transitions are expected for this class of compounds:

π → π* Transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. scielo.org.mx In conjugated systems like dypnone, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths compared to non-conjugated systems. libretexts.org

n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. scielo.org.mxmasterorganicchemistry.com These transitions are "forbidden" by symmetry rules, resulting in significantly weaker absorption bands compared to π → π* transitions. masterorganicchemistry.com They occur at longer wavelengths (lower energy) because less energy is required to promote a non-bonding electron. masterorganicchemistry.com

While specific experimental data for the UV-Vis spectrum of pure (Z)-Dypnone is not detailed in the available literature, the expected absorption characteristics can be summarized based on its structural class. Changes in the acidity of the solution can lead to shifts in the absorption bands due to protonation events. scielo.org.mx

Table 1: Expected UV-Vis Absorption Bands for (Z)-Dypnone

| Transition Type | Chromophore | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |

| π → π | Conjugated C=C-C=O System | Shorter Wavelength (UV) | Strong |

| n → π | Carbonyl Group (C=O) | Longer Wavelength (UV) | Weak |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that analyzes the light emitted by a substance after it has absorbed photons. horiba.com When a molecule absorbs light and moves to an excited electronic state, it can return to the ground state by emitting a photon, a process known as fluorescence. horiba.com The emission spectrum typically appears at a longer wavelength (lower energy) than the absorption spectrum, and the two spectra are often mirror images of each other. horiba.com

This technique provides valuable information about a molecule's electronic structure, conformation, and local environment. frontiersin.org The intensity and wavelength of the emitted fluorescence can be influenced by factors such as solvent polarity, pH, and the presence of quenching agents.

Specific fluorescence studies on (Z)-Dypnone are not prominently featured in the surveyed scientific literature. However, conjugated aromatic ketones can exhibit fluorescence, although the efficiency (quantum yield) may be low due to competing non-radiative decay processes. If (Z)-Dypnone were to be analyzed using this method, the resulting excitation and emission spectra could provide insights into its excited state properties. The technique is powerful enough to detect molecules at very low concentrations, often down to the single-molecule level. frontiersin.org

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Absolute Configuration

The technique works by passing a beam of X-rays through a single, high-quality crystal. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the construction of an electron density map, from which the positions of all atoms in the crystal lattice can be determined. encyclopedia.pub

While the prompt specifies the determination of "absolute configuration," it is crucial to note that (Z)-Dypnone is an achiral molecule, meaning it does not possess a stereogenic center and is superimposable on its mirror image. The concept of absolute configuration refers to the precise spatial arrangement of atoms or groups at a chiral center, which distinguishes between enantiomers. nih.gov This determination is typically achieved by analyzing the anomalous scattering of X-rays, often quantified by the Flack parameter. encyclopedia.pubresearchgate.net A Flack parameter close to zero for a known chiral compound confirms the assigned absolute configuration. encyclopedia.pub

For an achiral molecule like (Z)-Dypnone, an SCXRD analysis would not determine an absolute configuration. Instead, it would unequivocally confirm its molecular structure, including:

The Z-configuration of the double bond.

The planarity of the α,β-unsaturated ketone system.

The rotational angles of the two phenyl groups relative to the core structure.

Intermolecular interactions (e.g., hydrogen bonds, π-stacking) that stabilize the crystal packing. mdpi.com

Should (Z)-Dypnone be derivatized with a chiral moiety or co-crystallized with a chiral compound, SCXRD could then be used to determine the absolute configuration of the new chiral centers in the resulting structure. researchgate.net

Table 2: Structural Information Obtainable from SCXRD of (Z)-Dypnone

| Parameter | Description |

| Connectivity | Confirms the sequence in which atoms are bonded. |

| Configuration | Unambiguously verifies the (Z)-geometry of the C=C double bond. |

| Conformation | Determines the torsion angles, such as the twist of the phenyl rings. |

| Bond Lengths | Provides precise measurements of all covalent bond distances (e.g., C=O, C=C, C-C, C-H). |

| Bond Angles | Provides precise measurements of the angles between bonded atoms. |

| Crystal Packing | Reveals how molecules are arranged in the unit cell and what intermolecular forces are present. |

Surface Spectroscopic Techniques for Adsorbate Characterization

Infrared Reflection Absorption Spectroscopy (IRRAS)

Infrared Reflection Absorption Spectroscopy (IRRAS) is a highly sensitive vibrational spectroscopy technique used for the in-situ characterization of ultrathin films and molecular adsorbates on reflective surfaces, such as metals and some oxides. uol.debruker.comnih.gov The technique involves reflecting a beam of infrared light off a surface at a high angle of incidence (grazing angle). bruker.com

A key principle of IRRAS on metal surfaces is the "surface selection rule," which states that only molecular vibrations with a dipole moment component perpendicular to the surface will be strongly active in the spectrum. uol.de Vibrations with a dipole moment parallel to the surface are not observed. This rule makes IRRAS an exceptionally powerful tool for determining the orientation of adsorbed molecules.

To enhance sensitivity and eliminate interfering absorptions from gas-phase molecules like water vapor and CO₂, a technique called Polarization Modulation IRRAS (PM-IRRAS) is often employed. bruker.comnih.gov This method rapidly alternates the polarization of the IR light between parallel (p-polarized) and perpendicular (s-polarized) to the plane of incidence, allowing for the selective detection of the surface species. bruker.com

While no specific IRRAS studies of (Z)-Dypnone were identified in the literature survey, the technique is well-suited for such an investigation. Drawing parallels from studies on similar molecules like acetophenone (B1666503) on metal surfaces researchgate.net, an IRRAS study of (Z)-Dypnone could reveal:

Adsorption Geometry: By analyzing the intensities of the C=O stretching band and the various phenyl ring modes, the orientation of the molecule with respect to the substrate could be deduced. For example, a strong C=O band would suggest an orientation where the carbonyl bond is tilted towards the surface normal.

Chemical Interactions: Shifts in the vibrational frequencies of key functional groups upon adsorption can indicate the nature of the molecule-surface bond. A significant redshift (lowering of frequency) in the C=O stretching vibration, for instance, would suggest a strong interaction or coordination between the carbonyl oxygen and the surface.

Table 3: Potential Application of IRRAS to (Z)-Dypnone Adsorption

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Information from IRRAS |

| C=O Stretch | ~1640-1660 | Intensity indicates the orientation of the carbonyl bond. Frequency shift indicates the strength of interaction with the surface. |

| C=C Stretch | ~1610-1630 | Intensity provides information on the orientation of the enone backbone. |

| Phenyl C-H Bending (Out-of-Plane) | ~700-900 | Weak or absent intensity would suggest a flat-lying orientation of the phenyl rings. |

| Phenyl Ring Modes | ~1450-1600 | Relative intensities of different ring modes can help refine the orientation of the phenyl groups. |

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the real-space topography of conducting and semiconducting surfaces with atomic resolution. In the context of (Z)-Dypnone, STM studies would typically involve the adsorption of the molecule onto a well-defined single-crystal surface, such as Au(111) or Cu(111), under ultra-high vacuum conditions. The resulting images would provide insights into the molecule's adsorption geometry, intermolecular interactions, and self-assembly into ordered structures.

The planarity of the conjugated system in (Z)-Dypnone, comprising the phenyl rings and the α,β-unsaturated ketone moiety, would likely lead to a flat-lying adsorption geometry on the substrate. This orientation is driven by the interaction between the π-orbitals of the molecule and the electronic states of the metal surface. STM imaging would be expected to resolve the individual molecules, revealing their characteristic shape and orientation relative to the substrate's crystallographic axes. Furthermore, the formation of self-assembled monolayers could be investigated, with the intermolecular forces, such as π-π stacking and hydrogen bonding, dictating the packing arrangement.

Table 1: Expected STM Observables for (Z)-Dypnone on a Cu(111) Surface

| Parameter | Expected Observation |

| Adsorption Geometry | Planar, with the molecular plane parallel to the substrate surface. |

| Intramolecular Contrast | The phenyl rings and the carbonyl group are expected to appear as distinct features within the molecular image. |

| Intermolecular Ordering | Formation of ordered domains, potentially exhibiting long-range periodicity. |

| Apparent Height | Approximately 1-2 Å, depending on the tunneling parameters. |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For (Z)-Dypnone, XPS would provide a detailed analysis of the core-level binding energies of its constituent atoms, primarily carbon and oxygen.

An XPS spectrum of (Z)-Dypnone would exhibit distinct peaks corresponding to the C 1s and O 1s core levels. The C 1s region would be of particular interest as it would contain multiple components corresponding to the different chemical environments of the carbon atoms in the molecule. For instance, the carbon atoms in the phenyl rings would have a different binding energy compared to the carbonyl carbon and the carbons of the vinyl group. Deconvolution of the C 1s spectrum would allow for the quantification of these different species. The O 1s peak would correspond to the carbonyl oxygen, and its binding energy would be sensitive to the local chemical environment and any intermolecular interactions.

Table 2: Predicted Core-Level Binding Energies for (Z)-Dypnone

| Atom | Orbital | Predicted Binding Energy (eV) | Chemical Group |

| Carbon | C 1s | ~284.5 | Phenyl Rings (C-C, C-H) |

| Carbon | C 1s | ~286.0 | Vinylic Carbons (C=C) |

| Carbon | C 1s | ~287.8 | Carbonyl Carbon (C=O) |

| Oxygen | O 1s | ~531.5 | Carbonyl Oxygen (C=O) |

Near Edge X-ray Absorption Fine Structure (NEXAFS)

Near Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near Edge Structure (XANES), is a spectroscopic technique that provides information about the local electronic structure and orientation of molecules on surfaces. By tuning the energy of the incident X-rays around the absorption edge of a specific element (e.g., C K-edge, O K-edge), NEXAFS probes the transitions of core-level electrons to unoccupied molecular orbitals.

For (Z)-Dypnone, NEXAFS spectroscopy would be highly informative. The C K-edge spectrum would be characterized by sharp resonances corresponding to transitions from the C 1s core level to the unoccupied π* and σ* orbitals. The π* resonances associated with the aromatic rings and the C=C and C=O double bonds would be particularly prominent. The polarization dependence of these resonances can be used to determine the orientation of the molecule with respect to the substrate surface. For instance, for a flat-lying molecule, the intensity of the π* resonances would be maximized when the electric field vector of the incident X-rays is perpendicular to the surface.

The O K-edge spectrum would primarily show a strong π* resonance associated with the C=O bond. The energy and intensity of this feature would be sensitive to the local coordination and electronic structure of the carbonyl group.

Table 3: Expected NEXAFS Resonances for (Z)-Dypnone

| Absorption Edge | Resonance Type | Unoccupied Orbital | Expected Energy (eV) |

| C K-edge | π | π (C=C, aromatic) | ~285.0 |

| C K-edge | π | π (C=O) | ~287.0 |

| C K-edge | σ | σ (C-C, C-H) | >290 |

| O K-edge | π | π (C=O) | ~531.0 |

| O K-edge | σ | σ (C=O) | >535 |

Computational Chemistry and Theoretical Studies of Z Dypnone

Quantum Chemical Methodologies Applied to Z-Dypnone

A range of quantum chemical methods can be employed to study Z-Dypnone, each offering a different balance between computational cost and accuracy. These methods are foundational to most theoretical analyses of molecular systems. taylor.edu The primary approaches include Density Functional Theory, ab initio methods, and semi-empirical calculations.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry for studying medium to large-sized molecules. taylor.edu DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. sklogwiki.orgcern.ch This approach is computationally less demanding than high-level ab initio methods because it calculates the total electron density of the system rather than the complex many-electron wavefunction. taylor.edu

In practice, Kohn-Sham DFT is widely used, which introduces orbitals (the Kohn-Sham orbitals) into the calculation, with the challenging part of the electron-electron interaction being approximated by an exchange-correlation functional. taylor.edu The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d), cc-pVTZ). DFT is used to predict a variety of properties, including optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals. thaiscience.info While specific DFT studies extensively detailing Z-Dypnone are not prevalent in publicly accessible literature, the methodology is standard for analyzing related α,β-unsaturated ketones. colab.ws

Table 1: Overview of Selected Quantum Chemical Methodologies

| Method Type | Core Principle | Common Applications | Relative Cost |

| Density Functional Theory (DFT) | Calculates total electron density to determine system energy and properties. sklogwiki.org | Geometry optimization, vibrational frequencies, electronic properties. thaiscience.info | Moderate |

| Ab Initio Methods | Solves the Schrödinger equation from "first principles" without empirical parameters. wikipedia.orgststephens.net.in | High-accuracy energy calculations, benchmarking, small systems. ststephens.net.in | High to Very High |

| Semi-Empirical Approaches | Uses a simplified Hartree-Fock formalism with parameters derived from experimental data. wikipedia.orgststephens.net.in | Large molecules, initial geometry screening, qualitative analysis. wikipedia.org | Low |

The term ab initio, meaning "from the beginning" or "from first principles," refers to a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orgststephens.net.in These methods solve the Schrödinger equation by making a series of controlled mathematical approximations.

The simplest ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orguni-mainz.de A key limitation of the HF method is its neglect of electron correlation—the way electrons interact and avoid each other. ststephens.net.in To address this, post-Hartree-Fock methods have been developed, which systematically improve upon the HF result. These include:

Møller-Plesset Perturbation Theory (MPn): Adds electron correlation as a perturbation to the HF energy, with MP2 being the most common level. ststephens.net.in

Configuration Interaction (CI): Improves the wavefunction by including configurations corresponding to excited electronic states. ststephens.net.in

Coupled Cluster (CC) Theory: An advanced and highly accurate method that accounts for electron correlation in a size-extensive manner, with CCSD(T) often considered the "gold standard" for single-reference systems. arxiv.org

Ab initio methods are generally more computationally demanding than DFT, with costs scaling rapidly with the size of the molecule and basis set. ststephens.net.in They are often used for small molecules or to provide benchmark results for calibrating less expensive methods. wikipedia.org

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but introduce numerous approximations and parameters to simplify the calculations. wikipedia.org A key simplification is the neglect of many of the two-electron integrals that make ab initio calculations computationally expensive. To compensate for these omissions, the remaining integrals are approximated or replaced by parameters fitted to reproduce experimental or high-level ab initio data. wikipedia.orgststephens.net.in

These methods consider only valence electrons, as core electrons are less involved in chemical bonding and reactivity. ststephens.net.in Well-known semi-empirical methods include MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametrized Model 3). wikipedia.org For instance, MNDO calculations have been successfully used to investigate the reaction mechanisms of related compounds like dypnone (B8250878) oxide, demonstrating the utility of these approaches in establishing the nature of transition states and reaction pathways. lookchemmall.com Because of their significantly lower computational cost, semi-empirical methods are particularly useful for treating very large molecules or for performing initial explorations of potential energy surfaces before employing more rigorous DFT or ab initio calculations. wikipedia.orgdigitellinc.com

Molecular Structure and Electronic Properties of Z-Dypnone

Computational methods are indispensable for determining the three-dimensional structure of Z-Dypnone and for understanding its electronic landscape, which governs its chemical reactivity.

Geometry optimization is a fundamental computational task aimed at finding the atomic coordinates that correspond to the minimum energy of a molecule on its potential energy surface. arxiv.org This process iteratively calculates the forces on each atom and adjusts their positions until a stable structure (a stationary point) is located. arxiv.orgutwente.nl For a molecule like Z-Dypnone, which possesses rotatable single bonds, conformational analysis is crucial for identifying the most stable spatial arrangement.

The key structural features of interest in Z-Dypnone include:

Enone System Conformation: The C=C-C=O dihedral angle determines whether the enone system adopts a planar s-trans or s-cis conformation. The s-trans conformer is often more stable due to reduced steric hindrance.

Phenyl Ring Orientations: The two phenyl rings are not expected to be coplanar with the enone backbone due to steric clashes. The calculations would yield the specific dihedral angles describing their twist relative to the central butenone chain.

Bond Lengths and Angles: Optimization provides precise values for all bond lengths and angles, which can be compared with experimental data if available. The conjugated system is expected to show characteristic bond length patterns, with partial double-bond character in the C-C single bonds.

Table 2: Representative Calculated Geometric Parameters for Z-Dypnone (Illustrative) Note: These are typical values expected from a DFT (e.g., B3LYP/6-31G(d)) calculation and are for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.24 Å |

| C=C (enone) | ~1.35 Å | |

| C-C (enone) | ~1.48 Å | |

| Bond Angle | C-C(O)-C | ~119° |

| C=C-C | ~122° | |

| Dihedral Angle | Phenyl-C(O) Torsion | ~25° |

| Phenyl-C(C) Torsion | ~35° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgmnstate.edu

HOMO (Highest Occupied Molecular Orbital): This orbital is the highest-energy orbital containing electrons. It represents the molecule's ability to act as an electron donor (a nucleophile). mnstate.edu

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. It represents the molecule's ability to act as an electron acceptor (an electrophile). mnstate.eduossila.com

For Z-Dypnone, an α,β-unsaturated ketone, the distribution of these orbitals is predictable:

The HOMO is generally expected to be localized primarily over the styryl part of the molecule (the C=C double bond and the attached phenyl ring), which is the most electron-rich region.

The LUMO is typically centered on the conjugated enone system, particularly with large coefficients on the carbonyl carbon and the β-carbon, which are the primary sites for nucleophilic attack. wuxibiology.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter. A small gap indicates that the molecule is more easily polarized and more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

Table 3: Representative Frontier Orbital Energies for Z-Dypnone (Illustrative) Note: These are typical values expected from a DFT calculation and are for illustrative purposes.

| Orbital | Energy (eV) |

| LUMO | -1.95 |

| HOMO | -6.10 |

| HOMO-LUMO Gap (ΔE) | 4.15 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. uni-muenchen.defaccts.de This analysis provides valuable information about the electronic structure, such as the hybridization of atomic orbitals, the polarity of bonds, and the extent of electron delocalization through hyperconjugative interactions. uni-muenchen.deresearchgate.net